2-[4-(2-Furyl)phenyl]-1,3-dioxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H12O3/c1-2-12(14-7-1)10-3-5-11(6-4-10)13-15-8-9-16-13/h1-7,13H,8-9H2 |
InChI Key |
XSQWWBJOWVPDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Furylphenyl Dioxolanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the complete structural formula of a compound like 2-[4-(2-Furyl)phenyl]-1,3-dioxolane.
Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and their proximity to other protons. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the furan (B31954) ring, the phenyl ring, and the dioxolane ring.
The protons of the dioxolane ring typically appear as a multiplet around 4.0-4.2 ppm for the -OCH₂CH₂O- group. The single proton at the C2 position of the dioxolane ring (the methine proton, -OCHO-), being adjacent to two oxygen atoms and the aromatic system, is expected to be shifted further downfield, appearing as a singlet.
The aromatic protons on the phenyl ring would present as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The furan ring protons would also show characteristic shifts: the proton at position 5 of the furan ring typically appears as a doublet of doublets around 7.6 ppm, the proton at position 3 as a doublet around 6.7 ppm, and the proton at position 4 as a doublet of doublets around 6.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Dioxolane CH (C2) | ~5.8 | Singlet |
| Dioxolane OCH₂CH₂O | ~4.1 | Multiplet |
| Phenyl H (ortho to dioxolane) | ~7.5 | Doublet |
| Phenyl H (ortho to furan) | ~7.7 | Doublet |
| Furan H5 | ~7.6 | Doublet of Doublets |
| Furan H3 | ~6.7 | Doublet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon Skeleton Analysis and Chemical Shift Interpretation (¹³C NMR)
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shift of each signal indicates the electronic environment of the carbon atom.
The acetal (B89532) carbon (C2 of the dioxolane ring) is highly deshielded due to the two attached oxygen atoms and typically resonates around 103 ppm. The methylene (B1212753) carbons of the dioxolane ring (-OCH₂CH₂O-) are expected to appear around 65 ppm. The carbons of the phenyl and furan rings will have signals in the aromatic region (110-155 ppm). The quaternary carbons (the furan carbon attached to the phenyl ring and the phenyl carbon attached to the furan) would show distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Dioxolane C2 (Acetal) | ~103 |
| Dioxolane C4/C5 (Methylene) | ~65 |
| Furan C2 | ~153 |
| Furan C5 | ~143 |
| Furan C3 | ~112 |
| Furan C4 | ~108 |
| Phenyl C1 (ipso, attached to Dioxolane) | ~137 |
| Phenyl C4 (ipso, attached to Furan) | ~132 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques for Complex Structural Assignment
While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of complex structures. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the furan and phenyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, providing definitive evidence for the connection of the furan, phenyl, and dioxolane moieties.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular fingerprint.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Frequencies
The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. A series of strong bands in the 1000-1250 cm⁻¹ region are characteristic of the C-O stretching vibrations of the acetal group (the dioxolane ring). The presence of the aromatic rings (phenyl and furan) would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The furan ring also exhibits a characteristic ring breathing vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Dioxolane) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Acetal C-O-C Stretch | 1000 - 1250 | Strong |
Insights into Molecular Conformation from Vibrational Modes
Beyond identifying functional groups, subtle shifts in vibrational frequencies can offer insights into the molecule's conformation. The dioxolane ring is not planar and exists in a dynamic equilibrium of conformations, typically an "envelope" or "twist" form. The specific frequencies and shapes of the C-O-C and CH₂ rocking/twisting vibrational bands can be sensitive to the ring's puckering and the relative orientation of the bulky 4-(2-furyl)phenyl substituent. Computational studies, often using Density Functional Theory (DFT), can be paired with experimental IR data to model the most stable conformations and predict their vibrational spectra, allowing for a deeper understanding of the molecule's three-dimensional structure in its ground state.
High-Resolution Mass Spectrometry and Investigation of Fragmentation Pathways.
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification and structural analysis of organic molecules. Its ability to provide precise mass measurements with high accuracy allows for the determination of elemental compositions and offers deep insights into the fragmentation behavior of ionized molecules.
Precise Mass Determination and Elemental Composition Analysis.
The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O), provides a critical benchmark for HRMS analysis. This precise mass is what would be measured by a high-resolution mass spectrometer, allowing for the confident determination of the elemental formula from a list of possibilities within a narrow mass tolerance window.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Theoretical Monoisotopic Mass | 216.07864 u |
| Nominal Mass | 216 u |
In a typical HRMS experiment, the compound would be ionized, often forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺•. The high-resolution analyzer would then measure the mass-to-charge ratio (m/z) of this ion to several decimal places. For instance, the expected m/z for the protonated molecule [C₁₃H₁₃O₃]⁺ would be approximately 217.0860. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula.
Detailed Analysis of Fragmentation Patterns for Comprehensive Structural Confirmation.
The fragmentation of this compound in a mass spectrometer provides a roadmap to its molecular structure. While specific experimental fragmentation data is unavailable, a predictive analysis based on the known fragmentation of related structures, such as 2-aryl-1,3-dioxolanes, can be proposed.
Upon electron ionization, the initial molecular ion [C₁₃H₁₂O₃]⁺• would likely undergo a series of fragmentation reactions. Key fragmentation pathways would involve the cleavage of the dioxolane ring and the bonds connecting the different aromatic moieties.
Plausible Fragmentation Pathways:
Loss of ethylene (B1197577) oxide: A characteristic fragmentation of 1,3-dioxolanes is the loss of a neutral ethylene oxide molecule (C₂H₄O, 44 Da), which would lead to the formation of a furylphenyl-substituted carbenium ion.
Cleavage of the C2-phenyl bond: This would result in the formation of a dioxolane-containing fragment and a 4-(2-furyl)phenyl radical or cation.
Furan ring fragmentation: The furan ring itself can undergo characteristic cleavages, such as the loss of CO (28 Da) or CHO (29 Da).
Phenyl ring fragmentation: The phenyl ring is generally stable but can lose fragments under higher energy conditions.
The analysis of these fragmentation patterns, by comparing the observed m/z values of the fragment ions with the calculated masses of potential fragments, would serve to confirm the connectivity of the furan, phenyl, and dioxolane components of the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination.
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, revealing precise details about bond lengths, angles, and the spatial arrangement of atoms.
Elucidation of Bond Lengths, Bond Angles, and Dihedral Conformations.
Although a specific crystal structure for this compound has not been reported in the searched literature, we can anticipate the key structural parameters based on studies of related compounds. A crystallographic analysis would provide precise measurements for all bond lengths and angles within the molecule.
Table 2: Expected Bond Parameters for this compound
| Bond/Angle | Expected Value Range |
| C-O (dioxolane) | 1.41 - 1.44 Å |
| C-C (dioxolane) | 1.51 - 1.54 Å |
| C-O-C (dioxolane) | 105 - 108° |
| O-C-O (dioxolane) | 103 - 106° |
| C-C (phenyl) | 1.38 - 1.40 Å |
| C-C (furan) | 1.35 - 1.44 Å |
| C-O (furan) | 1.36 - 1.37 Å |
| C(phenyl)-C(dioxolane) | 1.50 - 1.53 Å |
| C(phenyl)-C(furan) | 1.45 - 1.48 Å |
Analysis of Crystal Packing and Intermolecular Interactions.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. An X-ray diffraction study would reveal how molecules of this compound arrange themselves in the solid state.
Potential intermolecular interactions that could be identified include:
π-π stacking: Interactions between the aromatic phenyl and furan rings of adjacent molecules. The distances and geometries of these interactions would be quantified.
C-H···O hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms of the C-H bonds and the oxygen atoms of the dioxolane or furan rings.
The analysis of these interactions is crucial for understanding the solid-state properties of the compound. The nature and strength of these non-covalent forces dictate the crystal's stability, melting point, and solubility.
Chemical Reactivity and Transformation Studies of 2 4 2 Furyl Phenyl 1,3 Dioxolane
Hydrolysis and Deprotection Strategies for the 1,3-Dioxolane (B20135) Ring.
The 1,3-dioxolane group in 2-[4-(2-Furyl)phenyl]-1,3-dioxolane serves as a protective group for a carbonyl function. Its stability and selective removal are key aspects of its synthetic utility.
The hydrolysis of the 1,3-dioxolane ring is a well-established acid-catalyzed process that regenerates the parent carbonyl compound and ethylene (B1197577) glycol. The reaction proceeds through a multi-step mechanism initiated by the protonation of one of the oxygen atoms in the dioxolane ring. pearson.com This protonation converts the hydroxyl group into a good leaving group (water), facilitating the opening of the ring to form a resonance-stabilized carboxonium ion. rsc.org This step is generally considered the rate-determining step of the hydrolysis process. rsc.org
The stability of this carboxonium ion intermediate significantly influences the rate of hydrolysis. Electron-donating groups on the phenyl ring would be expected to stabilize this cationic intermediate, thereby accelerating the hydrolysis rate. Conversely, electron-withdrawing groups would destabilize it, slowing down the reaction. rsc.org
The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane can be summarized as follows:
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst. pearson.com
Ring Opening: The protonated oxygen and its attached carbon atom are cleaved from the ring, forming a hemiacetal and a resonance-stabilized oxonium ion intermediate. pearson.com
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion. pearson.com
Deprotonation: A proton is transferred from the attacking water molecule to a base, yielding a hemiacetal. pearson.com
Protonation and Elimination: The remaining alcohol group of the hemiacetal is protonated and subsequently eliminated as an alcohol molecule, reforming a protonated carbonyl group.
Final Deprotonation: Deprotonation of the carbonyl oxygen yields the final aldehyde or ketone product. pearson.com
The entire process is reversible, and to drive the reaction toward the deprotected carbonyl compound, a large excess of water is typically used. pearson.com The pH of the solution plays a critical role, with the hydrolysis rate being significantly faster under acidic conditions. rsc.org Dioxolanes are generally stable under neutral to strongly basic conditions. researchgate.net
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Protonation of a dioxolane oxygen | Protonated dioxolane |
| 2 | Ring opening to form a carbocation | Resonance-stabilized carboxonium ion |
| 3 | Nucleophilic attack by water | Protonated hemiacetal |
| 4 | Deprotonation | Hemiacetal |
| 5 | Protonation of the second oxygen and elimination of ethylene glycol | Protonated carbonyl |
| 6 | Final deprotonation | Carbonyl compound |
In the context of complex, polyfunctional molecules, the selective cleavage of the 1,3-dioxolane group without affecting other sensitive functionalities is of paramount importance. This chemoselectivity is achievable due to the specific conditions required for dioxolane hydrolysis. Since acetals and ketals are stable in neutral to strongly basic environments, functional groups that are sensitive to acidic conditions but stable in the presence of bases can be preserved during deprotection. researchgate.net
Various methods have been developed for the chemoselective deprotection of dioxolanes. These often involve the use of mild acid catalysts or Lewis acids that can promote hydrolysis under conditions where other acid-labile groups might remain intact. For instance, cerium(III) triflate has been reported as an effective catalyst for the cleavage of acetals and ketals at room temperature in wet nitromethane under nearly neutral pH conditions. mdpi.com This method has shown selectivity in the presence of other protecting groups such as tetrahydropyranyl (THP), trityl (Tr), benzyl (Bn), and silyl ethers. mdpi.com
Another mild and chemoselective protocol involves the use of molecular iodine in acetone. acs.orgresearchgate.net This method is notable for its rapid reaction times and neutral conditions, allowing for the deprotection of acetals and ketals in excellent yields while leaving sensitive moieties like double bonds, hydroxyl groups, acetate groups, and even highly acid-sensitive furan (B31954) rings intact. acs.orgresearchgate.net
| Reagent | Conditions | Tolerated Functional Groups |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solution | Groups stable to acid |
| Cerium(III) triflate | Wet nitromethane, room temperature | THP, Tr, Bn, TBDMS |
| Molecular Iodine | Acetone, room temperature | Double bonds, hydroxyls, acetates, furan rings, tert-butyl ethers |
| Nickel Boride | Methanol | Halo, alkoxy, methylenedioxy groups |
Reactivity Profile of the Furan Moiety.
The furan ring in this compound is an electron-rich aromatic heterocycle, which makes it susceptible to a variety of chemical transformations.
Furan is considerably more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen heteroatom. wikipedia.org Electrophilic attack occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is more effectively stabilized by resonance, with three contributing resonance structures. chemicalbook.comquora.com Substitution at the C3 (β) position leads to a less stable intermediate with only two resonance structures. chemicalbook.com
In this compound, the furan ring is already substituted at the C2 position with a phenyl group. This directs further electrophilic substitution to the C5 position, which is the other α-position. The phenyl substituent at C2 is generally considered to be deactivating and meta-directing on its own phenyl ring, but its effect on the furan ring's reactivity is less pronounced than the activating effect of the furan's oxygen atom.
Common electrophilic substitution reactions of furans include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. Due to the high reactivity of the furan ring, these reactions are often carried out under mild conditions to avoid polymerization or ring-opening side reactions. For example, nitration is typically performed with acetyl nitrate at low temperatures. pharmaguideline.com
The furan ring is sensitive to oxidation, which can lead to a variety of products, including ring-opened compounds. The outcome of the oxidation depends on the oxidant used and the reaction conditions. pharmaguideline.com
Treatment of furan with oxidizing agents such as sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid (m-CPBA) can result in ring opening. pharmaguideline.com The oxidation of furans can proceed through an endoperoxide intermediate, particularly with singlet oxygen, leading to the formation of 1,4-dicarbonyl compounds. rsc.org This transformation is a key step in the well-known Achmatowicz reaction.
Ozonolysis is another method for the oxidative cleavage of the furan ring. The reaction proceeds via the formation of a primary ozonide, which then rearranges. researchgate.netresearchgate.net Decomposition of the ozonide can yield dicarbonyl compounds. researchgate.net
In the context of this compound, the phenyl substituent at the C2 position can influence the regioselectivity and rate of the oxidation reaction. The specific products of oxidation would depend on the reagents and conditions employed, but ring-opened dicarbonyl compounds are a likely outcome.
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity allows for the construction of six-membered rings and is a valuable tool in organic synthesis. However, the aromatic character of furan makes it a relatively unreactive diene compared to its acyclic counterparts. The Diels-Alder reactions of furans are often reversible, and the position of the equilibrium depends on the nature of the dienophile and the reaction conditions. rsc.orgacs.org
Electron-withdrawing groups on the dienophile generally favor the cycloaddition. The reaction of furan with maleic anhydride is a classic example of a Diels-Alder reaction involving a furan. zbaqchem.com For this compound, the phenyl substituent at the C2 position will influence the electronics and sterics of the diene system, which can affect the rate and stereoselectivity of the cycloaddition. The reaction would involve the furan ring acting as the 4π component and a suitable dienophile as the 2π component, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.
| Reaction Type | Description | Key Features |
|---|---|---|
| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom on the furan ring with an electrophile. | Preferential substitution at the α-positions (C2 and C5). High reactivity requires mild conditions. |
| Oxidation and Ring-Opening | Cleavage of the furan ring using oxidizing agents. | Can form 1,4-dicarbonyl compounds. Reagents include singlet oxygen, ozone, and peroxy acids. |
| Cycloaddition ([4+2]) | Acts as a diene in Diels-Alder reactions. | Forms 7-oxabicyclo[2.2.1]heptene derivatives. Often reversible due to furan's aromaticity. |
Reactivity of the Phenyl Substituent and Inter-Ring Interactions.
The phenyl group in this compound serves as a scaffold for potential modifications and its reactivity is modulated by the attached furan and dioxolane moieties.
The phenyl ring is susceptible to electrophilic aromatic substitution reactions. The furan and dioxolane substituents influence the regioselectivity of these reactions. The 2-furyl group, being an electron-rich heteroaromatic system, can act as an activating group, directing incoming electrophiles to the ortho and para positions relative to the point of attachment. However, since the furan is at the para position of the phenyl ring relative to the dioxolane, the directing effects will primarily influence the positions ortho to the furan group.
The 1,3-dioxolane ring, connected to the phenyl ring via a C-C bond, is generally considered to be a weakly electron-withdrawing group due to the inductive effect of the oxygen atoms. This may slightly deactivate the phenyl ring towards electrophilic attack compared to benzene itself. The interplay of these activating and deactivating effects determines the precise conditions required for functionalization.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-[4-(2-Furyl)-3-nitrophenyl]-1,3-dioxolane |
| Halogenation | Br₂, FeBr₃ | 2-[3-Bromo-4-(2-furyl)phenyl]-1,3-dioxolane |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-[3-Acetyl-4-(2-furyl)phenyl]-1,3-dioxolane |
Note: The regioselectivity indicated is based on the directing effect of the 2-furyl substituent.
Influence of the Phenyl-Dioxolane Linkage on Overall Molecular Reactivity.
The linkage between the phenyl ring and the 1,3-dioxolane ring is a single C-C bond. This linkage provides rotational freedom, allowing the two rings to adopt various conformations. The electronic communication between these two rings is primarily through inductive effects. The oxygen atoms of the dioxolane ring exert an electron-withdrawing inductive effect (-I effect) on the phenyl ring, which can influence the reactivity of the aromatic system.
Conversely, the phenyl ring can influence the stability of the dioxolane ring. The aromatic system can stabilize adjacent carbocations, which may be relevant in acid-catalyzed reactions of the dioxolane moiety. For instance, acidic hydrolysis of the dioxolane to the corresponding aldehyde would proceed through a protonated intermediate that is stabilized by the adjacent phenyl ring.
Regioselectivity and Stereoselectivity in Chemical Transformations.
The presence of multiple reactive sites and chiral centers in derivatives of this compound makes regioselectivity and stereoselectivity crucial aspects of its chemical transformations.
Reactions involving the furan ring, such as electrophilic substitution, are highly regioselective. The electron-donating nature of the oxygen atom in the furan ring directs incoming electrophiles predominantly to the C5 position. pharmaguideline.com
Transformations involving the dioxolane ring can also exhibit stereoselectivity, particularly if a chiral center is introduced at the C2 position of the dioxolane or if reactions are carried out on chiral derivatives. For instance, the reduction of a ketone precursor to form a chiral alcohol at the C2 position can be achieved with high stereoselectivity using chiral reducing agents. The stereoselective synthesis of related 2-amino-1,3-diols highlights the potential for controlled stereochemistry in similar systems. beilstein-journals.orgbeilstein-journals.org
Table 2: Examples of Regio- and Stereoselective Reactions in Related Systems
| Reaction Type | Substrate Moiety | Outcome | Reference Principle |
| Electrophilic Substitution | Furan Ring | Preferential substitution at the C5 position | Furan is an electron-rich heterocycle with the highest electron density at C5. pharmaguideline.com |
| Asymmetric Reduction | Carbonyl precursor of the dioxolane | Formation of a specific stereoisomer of the corresponding alcohol | Use of chiral catalysts or reagents can induce high stereoselectivity in the formation of chiral centers. rwth-aachen.de |
| Ring Opening of Epoxides | Precursors to dioxanes | Regioselective attack of nucleophiles on the epoxide ring | The regioselectivity is governed by steric and electronic factors of the epoxide and the nucleophile. enamine.net |
Theoretical and Computational Investigations of 2 4 2 Furyl Phenyl 1,3 Dioxolane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-[4-(2-Furyl)phenyl]-1,3-dioxolane.
Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that are in good agreement with experimental data, should it become available. msu.edu
Upon geometry optimization, a detailed analysis of the electronic structure can be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electronic distribution in these frontier orbitals would likely show significant delocalization across the phenyl and furyl rings, indicating the importance of the π-conjugated system in its electronic properties.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Transitions)
Theoretical calculations can predict various spectroscopic properties. The calculation of vibrational frequencies through DFT is instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H, C-O, and C-C bonds, as well as the bending and torsional motions of the entire structure. These theoretical spectra serve as a valuable reference for assigning experimental peaks.
Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra, including UV-Vis transitions. msu.edu This method calculates the energies of electronic excitations from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely exhibit strong absorptions corresponding to π→π* transitions within the conjugated phenyl-furan system. The solvent environment can also be modeled to study its effect on these transitions.
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Property | Predicted Value/Range | Corresponding Functional Group/Transition |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | ||
| C-H stretching (aromatic/furyl) | 3100-3000 | Phenyl and Furyl rings |
| C-H stretching (aliphatic) | 3000-2850 | Dioxolane ring |
| C=C stretching (aromatic/furyl) | 1600-1450 | Phenyl and Furyl rings |
| C-O-C stretching (dioxolane) | 1200-1000 | Dioxolane ring |
| UV-Vis Transitions (nm) |
Note: These are illustrative values based on typical ranges for similar functional groups. Actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential Mapping for Identification of Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the furan (B31954) and dioxolane rings, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. This analysis is crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
Investigation of 1,3-Dioxolane (B20135) Ring Conformation and Flexibility
The 1,3-dioxolane ring is not planar and can adopt various conformations. chemicalbook.com The most common conformation is the "envelope" or "twist" form. Computational studies, including conformational searches and molecular dynamics simulations, can elucidate the preferred conformation of the dioxolane ring in this compound and the energy barriers between different conformations. ibm.comibm.com The substitution at the C2 position by the bulky 4-(2-furyl)phenyl group will significantly influence the puckering of the dioxolane ring. Studies on similar 2-phenyl-1,3-dioxolane (B1584986) derivatives have shown that the nature of the substituent affects the stereoelectronic properties of the structure. researchgate.net
Analysis of Rotational Barriers and Conformational Isomerism of Aryl Substituents
The single bonds connecting the phenyl ring to the furan ring and the phenyl ring to the dioxolane ring allow for rotational freedom, leading to different conformational isomers or rotamers. The stability of these rotamers is governed by steric hindrance and electronic interactions between the adjacent rings.
Computational methods can be used to calculate the rotational energy barrier around these bonds. rsc.org This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied. The resulting energy profile reveals the most stable (lowest energy) conformations and the energy required to rotate from one conformation to another. For this compound, the most stable conformation is likely to be non-planar to minimize steric clashes between the hydrogen atoms of the adjacent rings. The height of the rotational barrier provides insight into the flexibility of the molecule at different temperatures.
Table 2: Key Conformational Features of this compound (Theoretical)
| Conformational Feature | Description | Expected Outcome from Computational Analysis |
|---|---|---|
| 1,3-Dioxolane Ring Puckering | Deviation of the dioxolane ring from planarity. | Likely an envelope or twist conformation, influenced by the C2 substituent. |
| Aryl-Aryl Rotation | Rotation around the C-C bond connecting the phenyl and furyl rings. | A significant rotational barrier is expected due to steric hindrance, leading to preferred non-planar conformations. |
| Aryl-Dioxolane Rotation | Rotation around the C-C bond connecting the phenyl and dioxolane rings. | The rotational barrier will determine the orientation of the dioxolane ring relative to the phenyl plane. |
Elucidation of Reaction Mechanisms through Computational Modeling.
The synthesis and reactions of 1,3-dioxolanes, in general, have been a subject of interest, with studies covering aspects from synthesis using various catalysts to their hydrolysis. researchgate.netscielo.bracs.orgorganic-chemistry.org Computational modeling plays a crucial role in understanding the underlying mechanisms of such reactions. diva-portal.org For instance, the formation of 1,3-dioxolanes from carbonyl compounds and diols is known to be acid-catalyzed, and computational models can map out the entire reaction pathway, identifying key intermediates and transition states. organic-chemistry.org
However, specific computational studies detailing the reaction mechanisms for the formation or subsequent reactions of this compound are not readily found in the surveyed literature. Such studies would be essential to understand the influence of the furan and phenyl substituents on the reactivity of the dioxolane ring.
A critical component of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. diva-portal.org The energy of the transition state is fundamental to determining the activation energy of a reaction.
A detailed computational analysis for this compound would involve locating the transition state structures for its key reaction pathways, such as its acid-catalyzed hydrolysis or formation. This would typically be achieved using quantum chemical methods to optimize the geometry of the transition state and confirm its nature by frequency analysis (i.e., the presence of a single imaginary frequency).
Despite the importance of such analyses, specific research detailing the transition state analysis for reactions involving this compound, including any data that might be referenced by the placeholder citation researchgate.net, could not be located in the public domain through the conducted searches. Therefore, no data tables or detailed findings on the transition state geometries or energies for this specific compound can be presented.
Following the identification of reactants, products, intermediates, and transition states, computational chemistry allows for the determination of the reaction's energetic profile. This includes calculating the enthalpy and Gibbs free energy of reaction, as well as the activation energies. These energetic parameters are crucial for predicting the feasibility and rate of a chemical reaction. diva-portal.org Kinetic parameters, such as the rate constant, can also be estimated using transition state theory.
For this compound, a computational study would provide valuable data on the thermodynamics and kinetics of its reactions. For example, it could quantify the energy barrier for the opening of the dioxolane ring under acidic conditions, a common reaction for this class of compounds. scielo.bracs.org
However, as with the transition state analysis, specific published data on the reaction energetics and kinetic parameters for this compound are not available in the reviewed scientific literature. Consequently, it is not possible to provide data tables with computed activation energies, reaction enthalpies, or rate constants for the key reaction pathways of this compound.
Future Research Directions and Outlook for Furylphenyl Dioxolane Chemistry
Emerging Synthetic Strategies for Highly Substituted Furylphenyl Dioxolanes.
The development of efficient and versatile synthetic methodologies is crucial for accessing a wide range of highly substituted furylphenyl dioxolanes, which in turn will enable the exploration of their structure-property relationships. While the synthesis of the parent compound, 2-[4-(2-Furyl)phenyl]-1,3-dioxolane, can be envisioned through established methods, the creation of more complex, polysubstituted analogues necessitates the adoption of emerging synthetic strategies.
Recent advances in cross-coupling reactions and C-H activation offer powerful tools for the regioselective functionalization of both the furan (B31954) and phenyl rings. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at specific positions. researchgate.netresearchgate.net Furthermore, modern methods for the synthesis of polysubstituted furans, such as metalloradical cyclization of alkynes with α-diazocarbonyls, could be adapted to construct the core furan structure with pre-installed functional groups before its coupling to the phenyl dioxolane moiety. nih.gov
Another promising avenue is the use of one-pot, multi-component reactions, which can streamline the synthesis of complex molecules from simple starting materials. semanticscholar.org The development of such a strategy for furylphenyl dioxolanes would significantly enhance the efficiency of library synthesis for screening in various applications.
A hypothetical reaction scheme for the synthesis of a polysubstituted furylphenyl dioxolane is presented below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Bromobenzaldehyde, Ethylene (B1197577) glycol | p-Toluenesulfonic acid (cat.), Toluene, reflux | 2-(4-Bromophenyl)-1,3-dioxolane |
| 2 | 2-(4-Bromophenyl)-1,3-dioxolane, 2-Tributylstannylfuran | Pd(PPh₃)₄, Toluene, reflux | This compound |
| 3 | This compound, N-Bromosuccinimide | Dichloromethane, 0 °C to rt | 2-[4-(5-Bromo-2-furyl)phenyl]-1,3-dioxolane |
| 4 | 2-[4-(5-Bromo-2-furyl)phenyl]-1,3-dioxolane, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/H₂O, reflux | 2-[4-(5-Phenyl-2-furyl)phenyl]-1,3-dioxolane |
Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Dynamic Studies.
A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols and controlling product outcomes. Advanced spectroscopic techniques, particularly those that allow for in-situ monitoring, are invaluable in this regard. For the synthesis of furylphenyl dioxolanes, techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. mdpi.com
For instance, monitoring a Grignard reaction for the formation of a precursor to this compound using in-situ NIR spectroscopy could allow for precise control over the addition of the Grignard reagent, minimizing side reactions and maximizing yield. researchgate.net
Furthermore, dynamic NMR studies could be employed to investigate conformational changes and restricted rotation around the single bonds connecting the aromatic rings in highly substituted furylphenyl dioxolanes. This information is crucial for understanding how the three-dimensional structure of these molecules influences their properties.
| Spectroscopic Technique | Application in Furylphenyl Dioxolane Chemistry | Expected Insights |
| In-situ NMR | Real-time monitoring of the synthesis of substituted furylphenyl dioxolanes. | Identification of reaction intermediates, determination of reaction kinetics, and optimization of reaction conditions. |
| In-situ ATR-FTIR | Monitoring the formation and consumption of functional groups during synthesis. | Tracking the progress of reactions involving carbonyls, alcohols, and other functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of novel, highly substituted furylphenyl dioxolanes. | Unambiguous assignment of proton and carbon signals, and confirmation of connectivity. |
| Dynamic NMR | Investigation of rotational barriers and conformational dynamics. | Understanding the influence of substituents on the molecular shape and flexibility. |
Integrated Computational and Experimental Approaches for Rational Design and Reaction Discovery.
The synergy between computational chemistry and experimental work provides a powerful paradigm for the rational design of new molecules and the discovery of novel reactions. Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and optical properties of yet-to-be-synthesized furylphenyl dioxolane derivatives. ajchem-a.comnih.govepstem.netresearchgate.net This computational pre-screening can guide synthetic efforts towards molecules with desired characteristics for specific applications.
For example, DFT calculations could be used to predict the HOMO-LUMO gap of different substituted furylphenyl dioxolanes, which is a key parameter for their potential use in organic electronics. semanticscholar.org These theoretical predictions can then be validated through the synthesis and characterization of the most promising candidates.
Moreover, computational modeling can be used to elucidate reaction mechanisms and predict the feasibility of new synthetic transformations. By calculating the activation energies of different reaction pathways, researchers can identify the most promising conditions for a given reaction, thereby accelerating the discovery of new and more efficient synthetic routes. nih.gov
| Computational Method | Application in Furylphenyl Dioxolane Chemistry | Predicted Properties |
| Density Functional Theory (DFT) | Optimization of molecular geometry and prediction of electronic properties. | Bond lengths, bond angles, dihedral angles, HOMO/LUMO energies, and electronic transitions. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra. | Wavelength of maximum absorption (λmax) and emission, and oscillator strengths. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Characterization of intramolecular and intermolecular interactions that influence molecular packing. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of furylphenyl dioxolanes in different environments. | Conformational flexibility and solvent effects. |
Exploration of Novel Non-Biological Applications in Emerging Technologies.
The unique molecular architecture of this compound, featuring a conjugated π-system, suggests its potential for a range of non-biological applications in emerging technologies. The furan and phenyl rings provide a platform for π-π stacking and charge transport, making these compounds interesting candidates for materials science. nih.govresearchgate.net
One of the most promising areas of application is in organic electronics. Furan-containing compounds have been investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). jmaterenvironsci.commdpi.comspectrabase.com The dioxolane group can enhance the solubility and processability of these materials, which is a significant advantage for device fabrication. By tuning the electronic properties of the furylphenyl dioxolane core through substitution, it may be possible to develop new materials with tailored optical and electronic properties for these applications. researchgate.netjmaterenvironsci.comjmaterenvironsci.com
Another potential application is in the development of novel sensors. The furan ring is known to be sensitive to its chemical environment, and changes in its fluorescence or electronic properties upon interaction with specific analytes could be exploited for sensing applications. Furthermore, the incorporation of furylphenyl dioxolane units into polymer backbones could lead to new materials with interesting thermal and mechanical properties.
| Potential Application | Rationale | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | The conjugated furyl-phenyl system can act as an emissive layer or a host material. | High photoluminescence quantum yield, suitable HOMO/LUMO levels, and good charge transport properties. |
| Organic Field-Effect Transistors (OFETs) | The planar aromatic structure can facilitate charge carrier mobility. | High charge carrier mobility, good environmental stability, and processability. |
| Organic Photovoltaics (OPVs) | The molecule can act as a donor or acceptor material in the active layer of a solar cell. | Broad absorption spectrum, appropriate energy levels for efficient charge separation, and good morphology. |
| Chemical Sensors | The furan moiety can interact with analytes, leading to a detectable change in optical or electronic properties. | High selectivity and sensitivity to the target analyte, and a measurable response signal. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
